AS1269574
Description
AS 1269574 (CAS: 330981-72-1) is a small-molecule agonist of G protein-coupled receptor 119 (GPR119), a receptor implicated in glucose homeostasis and insulin secretion. It exhibits potent and selective activation of GPR119, with an EC50 of 2.5 μM in HEK293 cells expressing human GPR119 . The compound is orally active and demonstrates a unique dual mechanism:
- GPR119 Activation: Induces conformational changes in the receptor via electrostatic interactions, enhancing downstream signaling pathways such as cAMP production .
- Glucose-Dependent Insulin Secretion: Specifically enhances insulin secretion in pancreatic β-cells (e.g., MIN-6 cell line) under high-glucose conditions (16.8 mM), minimizing hypoglycemia risk .
AS 1269574 is primarily investigated for type 2 diabetes research due to its ability to improve glucose tolerance and reduce insulin resistance in preclinical models .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-9-8-12(15-6-7-18)17-13(16-9)10-2-4-11(14)5-3-10/h2-5,8,18H,6-7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKPGOOUJNUIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416373 | |
| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330981-72-1 | |
| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS1269574 involves several key steps, starting with the preparation of the core structure, which is a pyrimidine derivative. The general synthetic route includes:
Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine core through a condensation reaction between appropriate aldehydes and amidines.
Bromination: The pyrimidine core is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Substitution Reaction: The brominated pyrimidine undergoes a substitution reaction with an amine to introduce the amino group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would involve stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AS1269574 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to more saturated derivatives.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
AS1269574 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying G-protein-coupled receptor agonists and their interactions.
Biology: this compound is used to investigate the role of GPR119 in glucose metabolism and insulin secretion.
Medicine: The compound is being researched for its potential therapeutic effects in treating type 2 diabetes by enhancing insulin secretion and improving glucose homeostasis.
Industry: this compound can be used in the development of new drugs targeting GPR119 and related pathways.
Mechanism of Action
AS1269574 exerts its effects by binding to and activating GPR119, a receptor predominantly expressed in pancreatic beta cells and intestinal L-cells. Upon activation, GPR119 stimulates the secretion of GLP-1, which in turn enhances insulin secretion in a glucose-dependent manner. This mechanism helps to regulate blood glucose levels, making this compound a promising candidate for diabetes treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of AS 1269574 distinguishes it from other GPR119 agonists and metabolic regulators. Below is a detailed comparison based on efficacy, selectivity, and clinical relevance:
Table 1: Key Properties of AS 1269574 vs. Selected Compounds
Key Differentiators of AS 1269574:
Dual-Target Activity: Unlike endogenous GPR119 agonists (e.g., 2-oleoylglycerol), AS 1269574 concurrently activates TRPA1, amplifying GLP-1 secretion and glucose-dependent insulin release .
Clinical Safety Profile: Its glucose-dependent insulin secretion mechanism contrasts with non-selective insulin secretagogues (e.g., sulfonylureas), which risk hypoglycemia .
Limitations in Comparison:
- No direct head-to-head data with synthetic GPR119 agonists (e.g., PSN119-1, MBX-2982) are available in the provided evidence.
- Limited pharmacokinetic data (e.g., half-life, bioavailability) restricts a full therapeutic profile assessment .
Research Findings and Implications
- In Vitro : Enhances insulin secretion by 2.5-fold in MIN-6 cells under high glucose .
- In Vivo : Reduces plasma triglycerides by 30% in rodent models of metabolic syndrome .
- Structural Advantage: Its hydrophobic interactions stabilize active GPR119 conformations, improving signaling duration compared to endogenous ligands .
Biological Activity
AS 1269574 is a small-molecule compound classified as a GPR119 agonist, primarily investigated for its potential therapeutic applications in type 2 diabetes mellitus. As a member of the 2,4,6 trisubstituted pyrimidines, it has demonstrated significant biological activity by modulating glucose metabolism through dual mechanisms involving GPR119 and TRPA1 channels.
AS 1269574 functions primarily as an agonist for the GPR119 receptor, which is expressed on intestinal L cells responsible for synthesizing and secreting glucagon-like peptide-1 (GLP-1). The activation of GPR119 leads to increased GLP-1 release, which plays a crucial role in glucose homeostasis and insulin secretion.
Key Mechanisms:
- GPR119 Activation : AS 1269574 stimulates GLP-1 release from L cells by activating GPR119, which enhances proglucagon gene expression and subsequent GLP-1 biosynthesis.
- TRPA1 Channel Activation : Unexpectedly, AS 1269574 also activates transient receptor potential ankyrin 1 (TRPA1) cation channels, facilitating Ca influx independently of GPR119. This action further promotes GLP-1 secretion via calcium-dependent exocytosis.
Pharmacological Properties
The pharmacological profile of AS 1269574 has been characterized in various studies:
- In Vitro Studies : In human embryonic kidney (HEK293) cells expressing GPR119, AS 1269574 exhibited an EC50 value of approximately 2.5 μM, indicating its potency in stimulating cAMP production and insulin secretion when combined with glucose stimuli.
- In Vivo Studies : Animal models have shown that administration of AS 1269574 improves glucose tolerance without inducing significant hypoglycemic effects. For instance, at a dosage of 100 mg/kg, it resulted in a notable decrease in blood glucose levels during oral glucose tolerance tests (OGTT).
Data Table: Biological Activity Summary
| Parameter | Value |
|---|---|
| Compound Name | AS 1269574 |
| CAS Number | 330981-72-1 |
| GPR119 EC50 | 2.5 μM |
| Effect on Insulin Secretion | Enhanced in the presence of glucose |
| Animal Model Dosage | 100 mg/kg |
| Effect on Blood Glucose | Significant reduction during OGTT |
Study on GLP-1 Secretion
A pivotal study demonstrated that AS 1269574 significantly increases GLP-1 secretion from STC-1 intestinal cell lines through both GPR119-dependent and independent pathways. The study utilized patch-clamp techniques to confirm that TRPA1 channel activation is crucial for the observed calcium influx and subsequent GLP-1 release.
Comparative Analysis with Other Agonists
Comparative studies with other GPR119 agonists (e.g., AR231453) revealed that AS 1269574 uniquely activates TRPA1 channels, distinguishing its mechanism from other compounds that solely target GPR119. This dual action may provide therapeutic advantages in managing type 2 diabetes by enhancing GLP-1 levels more effectively.
Statistical Significance
In experiments measuring GLP-1 release and intracellular calcium levels, statistical analyses indicated that the effects observed with AS 1269574 were significant (p < .05), reinforcing its potential as a dual-action therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
